molecular formula C9H14N4 B15294645 2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine

2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine

Cat. No.: B15294645
M. Wt: 178.23 g/mol
InChI Key: KGJLNUFKLUAPTH-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the second position and a pyrrolidine ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Pyrrolidine: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine derivative with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the pyrimidine ring at the second position using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used under anhydrous conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

2-Methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    2-Methyl-N-(piperidin-3-yl)pyrimidin-4-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-Methyl-N-(morpholin-3-yl)pyrimidin-4-amine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness: The presence of the pyrrolidine ring in 2-methyl-N-(pyrrolidin-3-yl)pyrimidin-4-amine imparts unique steric and electronic properties, which can influence its biological activity and binding affinity to molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-N-pyrrolidin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c1-7-11-5-3-9(12-7)13-8-2-4-10-6-8/h3,5,8,10H,2,4,6H2,1H3,(H,11,12,13)

InChI Key

KGJLNUFKLUAPTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2CCNC2

Origin of Product

United States

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